

Comparative Analysis of Anthopleurin C's Effects on Vertebrate vs. Invertebrate Sodium Channels

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Anthopleurin C	
Cat. No.:	B1516719	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of **Anthopleurin C** (ApC) and related sea anemone toxins on voltage-gated sodium channels (VGSCs) in vertebrates and invertebrates. Anthopleurins, potent polypeptide toxins isolated from sea anemones of the genus Anthopleura, are invaluable tools for studying the structure and function of sodium channels. Their primary mechanism of action involves binding to neurotoxin receptor site 3 on the extracellular loop of domain IV of the VGSC α -subunit. This interaction traps the S4 voltage sensor in its inward, resting-state conformation, thereby inhibiting the fast inactivation of the channel. The resulting prolonged sodium influx leads to an extended action potential duration and increased excitability in nerve and muscle cells.

While the general mechanism is conserved, the potency and isoform selectivity of Anthopleurins can differ significantly between vertebrate and invertebrate sodium channels. These differences are critical for understanding the evolution of these channels and for the development of targeted therapeutics and insecticides.

Quantitative Comparison of Toxin Effects

The following table summarizes the quantitative data on the effects of **Anthopleurin C** and its analogs on various vertebrate and invertebrate sodium channels. It is important to note that



direct comparative studies under identical conditions are limited, and thus data from multiple sources are presented.

Toxin	Channel Type	Species/Iso form	Parameter	Value	Reference
Anthopleurin- A (ApA)	Vertebrate (Cardiac)	Canine Purkinje cells	Inactivation Time Constant	Markedly prolonged	[1]
Vertebrate (Neuronal)	Rat brain synaptosome s	K _{0.5} (for enhancing veratridine activation)	20 nM	[2]	
Anthopleurin-B (ApB)	Vertebrate (Cardiac)	Rat cardiac (rH1)	K_d	~0.1 nM	[3]
Vertebrate (Neuronal)	Rat brain (rBIIa)	K_d	~5 nM	[3]	
Anemonia viridis Toxin 2 (Av2)	Vertebrate (Cardiac)	Human cardiac (hNav1.5)	Potency	Equally active as on insect channel	[4]
Invertebrate (Insect)	Drosophila melanogaster (DmNav1)	Potency	Equally active as on cardiac channel	[4]	
Anemonia viridis Toxin 3 (Av3)	Vertebrate (Cardiac)	Human cardiac (hNav1.5)	Potency	Practically inactive	[4]
Invertebrate (Insect)	Drosophila melanogaster (DmNav1)	Potency	Highly active	[4]	

Differential Signaling Pathways







The interaction of **Anthopleurin C** with both vertebrate and invertebrate sodium channels leads to a similar cascade of events at the cellular level, ultimately resulting in hyperexcitability. However, the affinity of the toxin for the channel can vary, leading to different effective concentrations.



Differential Modulation of Sodium Channel Gating by Anthopleurin C Vertebrate Sodium Channel Invertebrate Sodium Channel High Affinity Variable Affinity (e.g., cardiac isoforms) Binds to Neurotoxin Receptor Site 3 Binds to Neurotoxin Receptor Site 3 Traps S4 Voltage Sensor of Domain IV Traps S4 Voltage Sensor Inhibition of East Inactivation Fast Inactivation Prolonged Na+ Influx Prolonged Na+ Influx Extended Action Potential Duration Extended Action
Potential Duration

Click to download full resolution via product page

Caption: Modulation of sodium channel gating by **Anthopleurin C**.

Cellular Hyperexcitability



Experimental Protocols

The effects of **Anthopleurin C** on voltage-gated sodium channels are typically investigated using electrophysiological techniques, such as the two-electrode voltage clamp (TEVC) in Xenopus oocytes or whole-cell patch clamp recordings from cultured cells expressing the channel of interest.

Whole-Cell Voltage Clamp Protocol for Assessing Anthopleurin C Effects

This protocol describes a typical whole-cell voltage clamp experiment to measure the effect of **Anthopleurin C** on sodium currents in a heterologous expression system (e.g., HEK293 cells stably expressing a specific sodium channel isoform).

1. Cell Preparation:

- HEK293 cells stably transfected with the desired vertebrate or invertebrate sodium channel α-subunit (and any relevant β-subunits) are cultured to 60-80% confluency.
- On the day of the experiment, cells are dissociated using a non-enzymatic cell dissociation solution and plated onto glass coverslips.
- 2. Electrophysiological Recording:
- Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope.
- The chamber is perfused with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
- Borosilicate glass microelectrodes with a resistance of 2-4 MΩ are filled with an internal solution containing (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.2 with CsOH. Cesium is used to block potassium channels.
- A gigaohm seal is formed between the micropipette and the cell membrane, followed by rupture of the patch of membrane to achieve the whole-cell configuration.



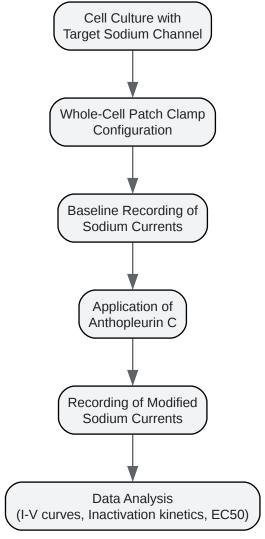
- 3. Voltage-Clamp Protocol and Data Acquisition:
- Cells are held at a holding potential of -100 mV.
- Sodium currents are elicited by a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 50 ms).
- To assess the effect on fast inactivation, a two-pulse protocol is used. A conditioning prepulse to various potentials is applied to induce inactivation, followed by a test pulse to a constant potential (e.g., -10 mV) to measure the fraction of available channels.
- Data are acquired using an appropriate amplifier and data acquisition software.
- 4. Application of **Anthopleurin C**:
- A baseline recording of sodium currents is established.
- **Anthopleurin C**, dissolved in the external solution at the desired concentration, is then perfused into the recording chamber.
- The effects of the toxin are monitored by repeatedly applying the voltage-clamp protocols until a steady-state effect is reached.
- Washout of the toxin can be attempted by perfusing with the control external solution.
- 5. Data Analysis:
- The peak inward sodium current at each voltage step is measured to construct currentvoltage (I-V) relationships.
- The time course of current decay (inactivation) is fitted with an exponential function to determine the inactivation time constant (τ).
- Data from the two-pulse protocol are used to construct steady-state inactivation curves by
 plotting the normalized peak current of the test pulse against the prepulse potential. These
 curves are then fitted with a Boltzmann function to determine the half-inactivation potential
 (V₁/₂) and the slope factor (k).



• Concentration-response curves are generated by applying a range of **Anthopleurin C** concentrations and measuring the effect on a specific parameter (e.g., the non-inactivating current component). These curves are fitted with a Hill equation to determine the EC₅₀ or IC₅₀.

The following diagram illustrates the general workflow for such an experiment.

Experimental Workflow for Assessing Anthopleurin C Effects



Click to download full resolution via product page

Caption: Experimental workflow for electrophysiological analysis.

Conclusion



Anthopleurin C and related sea anemone toxins are powerful modulators of voltage-gated sodium channels in both vertebrates and invertebrates. Their primary effect is a marked slowing of fast inactivation. While the fundamental mechanism of action is conserved, significant differences in potency and isoform selectivity exist. Generally, Anthopleurins exhibit higher affinity for vertebrate sodium channels, particularly cardiac isoforms, compared to their invertebrate counterparts. This differential sensitivity underscores the subtle but important structural variations between these channel types that have evolved over time. These toxins will continue to be indispensable for elucidating the intricate details of sodium channel gating and for the development of novel, selective therapeutic agents and environmentally safer insecticides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Modification of inactivation in cardiac sodium channels: ionic current studies with Anthopleurin-A toxin PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of polypeptide neurotoxins with a receptor site associated with voltagesensitive sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A specific interaction between the cardiac sodium channel and site-3 toxin anthopleurin B -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sea anemone toxins affecting voltage-gated sodium channels molecular and evolutionary features - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Analysis of Anthopleurin C's Effects on Vertebrate vs. Invertebrate Sodium Channels]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1516719#anthopleurin-c-effects-on-vertebrate-versus-invertebrate-sodium-channels]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com